The synthesis of Cassiaside can be achieved through various methods, including extraction from natural sources and synthetic routes.
Cassiaside has a complex molecular structure that contributes to its biological activity.
CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
.Cassiaside is involved in several chemical reactions that enhance its functionality.
The mechanism of action of Cassiaside is primarily linked to its effects on cellular pathways.
Understanding the physical and chemical properties of Cassiaside is essential for its application in various fields.
Cassiaside has a range of scientific applications due to its bioactive properties.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2